2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide
Description
Its structure features a 3-ethyl-4-oxo-7-phenyl-substituted thienopyrimidine core linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 2-methoxyphenylmethyl moiety. The ethyl and phenyl groups at positions 3 and 7 of the thienopyrimidine core likely influence steric and electronic properties, while the 2-methoxybenzyl group on the acetamide may modulate solubility and target interactions. Thienopyrimidine derivatives are frequently explored for diverse biological activities, including anti-inflammatory and antimicrobial effects, depending on substituent patterns .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-21(18(14-31-22)16-9-5-4-6-10-16)26-24(27)32-15-20(28)25-13-17-11-7-8-12-19(17)30-2/h4-12,14H,3,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHZCFBJZGRZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide is a thienopyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and cytotoxic properties, supported by relevant studies and data.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core , an acetamide group, and various substituents such as ethyl and methoxyphenyl groups. Its molecular formula is with a molecular weight of approximately 425.57 g/mol. The unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant antibacterial properties. For instance:
- Thieno[2,3-d]pyrimidinediones have shown potent activity against multi-drug resistant Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci), with minimum inhibitory concentration (MIC) values ranging from 2 to 16 mg/L .
- The compound's structural analogs have been tested against various bacterial strains, revealing significant antibacterial and antimycobacterial activity. The presence of the sulfanyl group appears crucial for enhancing this activity .
Table: Antibacterial Activity of Thienopyrimidine Derivatives
| Compound | MIC (mg/L) | Bacterial Strain |
|---|---|---|
| 1 | 2 | MRSA |
| 2 | 4 | VRE |
| 3 | 16 | E. coli |
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has also been explored extensively. A study focusing on a series of thieno[2,3-d]pyrimidine derivatives found that several compounds exhibited strong cytotoxic effects against the MDA-MB-231 breast cancer cell line:
- Compound l displayed an IC50 value of 27.6 μM , indicating significant cytotoxicity.
- The presence of electron-withdrawing groups on the aromatic ring improved cytotoxicity due to enhanced electron delocalization .
Table: Cytotoxic Activity Against MDA-MB-231 Cell Line
| Compound | IC50 (μM) |
|---|---|
| l | 27.6 |
| m | 29.3 |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that while some thienopyrimidine derivatives are effective against bacterial strains, they also exhibit varying levels of toxicity towards mammalian cells:
- Compounds tested revealed LD50 values significantly higher than their MIC values, suggesting selective toxicity towards bacteria over mammalian cells .
- For instance, one compound demonstrated an LD50 of approximately 52 mg/L , indicating a therapeutic index that favors bacterial inhibition while minimizing harm to human cells .
Scientific Research Applications
Potential Biological Activities
Research into similar thieno[3,2-d]pyrimidine derivatives indicates several potential biological activities:
- Anticancer Activity : Thieno[3,2-d]pyrimidines have been studied for their ability to inhibit various cancer cell lines. The compound may exhibit similar properties due to its structural analogies.
- Antimicrobial Properties : Compounds with thieno-pyrimidine structures have shown promise against bacterial and fungal strains, suggesting that this compound may also possess antimicrobial efficacy.
- Enzyme Inhibition : Some thieno[3,2-d]pyrimidines have been identified as inhibitors of specific kinases, which are critical in cancer progression and other diseases.
Case Study 1: Anticancer Activity
A study on a related thieno[3,2-d]pyrimidine derivative demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research on similar compounds showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited minimum inhibitory concentrations (MIC) that suggest potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
- User’s Compound: Thieno[3,2-d]pyrimidine core with 3-ethyl and 7-phenyl substituents.
- ECHEMI Compound (): Features a 3-(4-methylphenyl) group on the thienopyrimidine core, replacing the ethyl and phenyl groups.
- Compound 10a (): Incorporates a benzothieno-triazolo-pyrimidine core, adding a triazole ring fused to the thienopyrimidine system. This modification increases structural complexity and may enhance thermal stability or π-π stacking interactions .
Acetamide Substituent Variations
- User’s Compound : 2-Methoxyphenylmethyl group. The methoxy group at the ortho position may hinder rotational freedom and influence hydrogen bonding.
- Compound 5.6 (): 2,3-Dichlorophenyl substituent. The melting point (230°C) suggests higher crystallinity compared to methoxy-substituted analogs .
- ECHEMI Compound () : 4-(Trifluoromethoxy)phenyl group. The trifluoromethoxy group combines strong electron-withdrawing effects and lipophilicity, which could improve metabolic stability and membrane permeability .
Bioactivity Implications
- Anti-Exudative Activity () : Triazole-furan acetamide derivatives demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium. The user’s compound, with its methoxybenzyl group, may exhibit similar or enhanced activity due to improved solubility .
- Synthetic Accessibility : The user’s compound’s ethyl and phenyl groups might simplify synthesis compared to bulkier substituents (e.g., 4-methylphenyl in ), as smaller alkyl groups often reduce steric hindrance during coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
